O-Desmethylangolensin

概要

説明

O-デスメチルアンゴレンシンは、大豆のフィトエストロゲンであるダイゼインの腸内細菌代謝物であるフィトエストロゲンです。これは、ダイゼインを代謝できる特定の腸内細菌を保有する一部の人々に生成されます。 この化合物は、乳房X線撮影および骨密度の増加など、さまざまな健康効果に関連付けられています .

準備方法

合成経路と反応条件

O-デスメチルアンゴレンシンは、細菌代謝によってダイゼインから合成することができます。クロストリジウム属由来の新規酸素耐性細菌、Aeroto-AUH-JLC108は、 AUH-JLC108は、好気的条件下でダイゼインをO-デスメチルアンゴレンシンに効率的に変換することが示されています 。反応条件には、大気酸素の使用が含まれ、これは嫌気的条件と比較してバイオ変換能力を大幅に向上させます。

工業生産方法

O-デスメチルアンゴレンシンの工業生産は、主に特定の細菌株を使用したダイゼインの生体変換に依存しています。このプロセスには、制御された条件下でダイゼインをO-デスメチルアンゴレンシンに変換できる細菌の分離と家畜化が含まれます。 Aeroto-AUH-JLC108などの酸素耐性株の使用は、生産プロセスの効率と収率を向上させることができます .

化学反応の分析

反応の種類

O-デスメチルアンゴレンシンは、酸化、還元、置換などのさまざまな化学反応を受けます。 注目すべき反応の1つは、O-デスメチルアンゴレンシンを2-(4-ヒドロキシフェニル)プロピオン酸に変換するバイエル・ビリガー酸化です .

一般的な試薬と条件

酸化: 過酸を使用したバイエル・ビリガー酸化。

還元: 炭素上のパラジウムを使用した触媒的水素化。

置換: ハロゲンまたはニトロ基を使用した求電子置換反応。

主要な製品

酸化: 2-(4-ヒドロキシフェニル)プロピオン酸。

還元: ジヒドロ-O-デスメチルアンゴレンシン。

置換: O-デスメチルアンゴレンシンのハロゲン化またはニトロ化誘導体。

科学研究への応用

O-デスメチルアンゴレンシンは、その潜在的な健康上の利点と生物学的活性について広く研究されています。 これはフィトエストロゲン特性を示し、がん予防、骨の健康、心臓血管の健康における役割について評価されています 。 さらに、これは、ダイゼインを代謝できる特定の腸内細菌の存在のマーカーとして役立ち、パーソナライズされた栄養と腸の健康に影響を与えます .

科学的研究の応用

Anticancer Properties

O-DMA has been extensively studied for its anticancer effects across various cell lines. Its mechanisms of action primarily involve:

- Cell Proliferation Inhibition : O-DMA exhibits antiproliferative effects on several cancer cell lines, including human breast cancer (MCF-7 and MDA-MB-231), liver cancer (Hep3B), and prostate cancer (LNCaP) cells. Studies have shown that O-DMA induces cell cycle arrest and apoptosis, leading to decreased cell viability in a dose- and time-dependent manner .

-

Mechanisms of Action :

- Cell Cycle Regulation : O-DMA treatment results in reduced expression of cyclin-dependent kinases (CDKs) such as CDK1 and CDK2, which are crucial for cell cycle progression. For instance, in MCF-7 cells, CDK4 expression decreased significantly while cyclin B increased, indicating a shift in the regulatory mechanisms governing the cell cycle .

- Induction of Apoptosis : The compound promotes apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax, leading to cytochrome c release and activation of caspase-3 .

Interaction with Hormonal Receptors

O-DMA's structural similarity to estrogen allows it to interact with various hormonal receptors:

- Estrogen Receptor Modulation : O-DMA has been shown to bind to estrogen receptors, exhibiting both agonistic and antagonistic properties. This dual action can influence the growth of hormone-sensitive tumors .

- Effects on Other Hormonal Pathways : Besides estrogen receptors, O-DMA also interacts with androgen and progesterone receptors, suggesting broader implications in hormone-related conditions .

Metabolic Studies

Recent research indicates that urinary concentrations of O-DMA serve as biomarkers for dietary isoflavone metabolism:

- Gut Microbiome Indicator : The presence of O-DMA in urine reflects an individual's gut microbiome activity concerning daidzein metabolism. This relationship highlights the importance of gut health in metabolizing dietary components into bioactive compounds .

- Metabolomics Profiles : Studies utilizing metabolomics have demonstrated that different metabolite profiles based on O-DMA levels can provide insights into dietary impacts on health among premenopausal women .

Pharmacokinetic Studies

O-DMA's pharmacokinetics have been explored to understand its absorption and metabolism better:

- Comparative Studies : Research comparing the pharmacokinetic parameters of O-DMA with its precursor daidzein showed that O-DMA has a more favorable profile regarding bioavailability and metabolic stability, making it a candidate for further pharmacological development .

Potential Therapeutic Applications

Given its biological activities, O-DMA shows promise as a therapeutic agent:

- Cancer Treatment : Due to its potent anticancer effects, O-DMA is being investigated as a potential drug candidate for treating various cancers. Its ability to induce apoptosis and inhibit cell proliferation makes it a target for further clinical studies .

- Nutritional Supplementation : As a metabolite derived from dietary sources, enhancing O-DMA levels through diet may offer protective benefits against certain cancers, particularly in populations with high isoflavone consumption .

作用機序

O-デスメチルアンゴレンシンは、エストロゲン受容体との相互作用を通じてその効果を発揮します。これはエストロゲン受容体に結合し、内因性エストロゲンの作用を模倣します。 この相互作用は、細胞増殖、分化、アポトーシスを含むさまざまな生理学的プロセスに影響を与える可能性があります 。 この化合物の抗酸化活性も、酸化ストレスに対する保護効果に寄与しています .

類似の化合物との比較

類似の化合物

エクオール: 同様のフィトエストロゲン特性を持つ、ダイゼインの別の腸内細菌代謝物。

ダイゼイン: O-デスメチルアンゴレンシンが誘導される母体化合物。

ゲニステイン: フィトエストロゲン活性を有する別のソイイソフラボン。

独自性

O-デスメチルアンゴレンシンは、特定の腸内細菌による特定の生成とその他のフィトエストロゲンと比較した独自の生物学的活性においてユニークです。 エクオールは17β-エストラジオールと構造的により類似していますが、O-デスメチルアンゴレンシンは異なる結合親和性と生物学的行動を示します .

類似化合物との比較

Similar Compounds

Equol: Another intestinal bacterial metabolite of daidzein with similar phytoestrogenic properties.

Daidzein: The parent compound from which O-Desmethylangolensin is derived.

Genistein: Another soy isoflavone with phytoestrogenic activity.

Uniqueness

This compound is unique in its specific production by certain gut bacteria and its distinct biological activities compared to other phytoestrogens. Unlike equol, which is more structurally similar to 17β-estradiol, this compound exhibits different binding affinities and biological actions .

生物活性

O-Desmethylangolensin (O-DMA) is an important metabolite of the isoflavone daidzein, produced primarily by intestinal bacteria. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer prevention and treatment, as well as its interactions with hormonal pathways. This article provides a comprehensive overview of the biological activity of O-DMA, focusing on its mechanisms of action, pharmacokinetics, and implications for human health.

Overview of this compound

O-DMA is derived from daidzein through microbial metabolism in the gut. Not all individuals possess the necessary gut bacteria to convert daidzein into O-DMA, leading to classifications of individuals as either O-DMA producers or nonproducers. This variability can influence the biological effects observed in different populations .

O-DMA exhibits several biological activities that are relevant to health:

- Estrogenic Activity : O-DMA has been shown to bind to estrogen receptors, exhibiting both agonistic and antagonistic properties. Its structure is less similar to estradiol than daidzein, which may result in differing biological effects .

- Antioxidant Properties : In vitro studies have demonstrated that O-DMA possesses antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Anticancer Effects : Research indicates that O-DMA can inhibit the proliferation of various cancer cell lines, including breast (MCF-7 and MDA-MB-231), prostate (LNCaP), and liver cancer cells (Hep3B). The compound induces cell cycle arrest and apoptosis in these cells, suggesting a potential role in cancer therapy .

Pharmacokinetics

The pharmacokinetics of O-DMA have been evaluated in human studies. Following the ingestion of daidzein-rich foods (such as soy products), O-DMA is detected in plasma and urine predominantly in its glucuronide conjugated form. Key pharmacokinetic parameters include:

- Cmax : 62 ± 53 nM

- tmax : 28 ± 11 hours

- Half-life : 15 ± 6 hours

These values indicate significant inter-individual variability, likely influenced by gut microbiota composition .

Case Studies and Research Findings

Several studies highlight the biological activity of O-DMA:

- Cell Proliferation Study : A study on Hep3B cells revealed that O-DMA significantly reduced cell proliferation in a dose-dependent manner, with IC50 values of 135.02 μM at 48 hours and 106.14 μM at 72 hours .

- Comparative Analysis with Daidzein : When compared to daidzein, O-DMA exhibited stronger antiproliferative effects on ER-insensitive breast cancer cells, suggesting its potential as a therapeutic agent in certain cancer types .

- Immunological Effects : O-DMA has been shown to modulate immunological markers, indicating potential roles in inflammation and immune response regulation .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Estrogenic Activity | Binds to estrogen receptors; exhibits both agonistic and antagonistic effects |

| Antioxidant Properties | Scavenges free radicals; protects against oxidative stress |

| Anticancer Effects | Inhibits proliferation; induces apoptosis in various cancer cell lines |

| Immunomodulatory Effects | Modulates immune markers; potential role in inflammatory responses |

特性

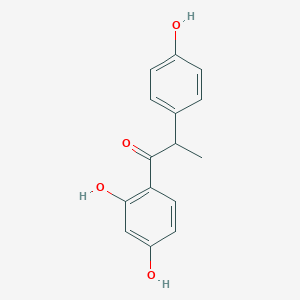

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJPNKPFDDUBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873154 | |

| Record name | O-Desmethylangolensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Desmethylangolensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21255-69-6 | |

| Record name | O-Desmethylangolensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21255-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Desmethylangolensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021255696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethylangolensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21255-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESMETHYLANGOLENSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCY1S10OK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Desmethylangolensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。